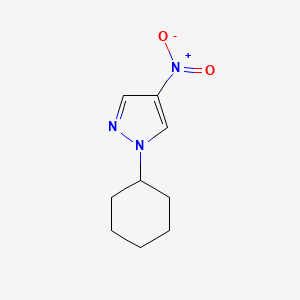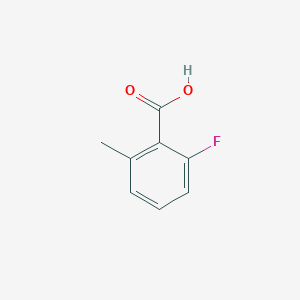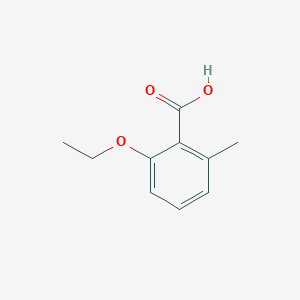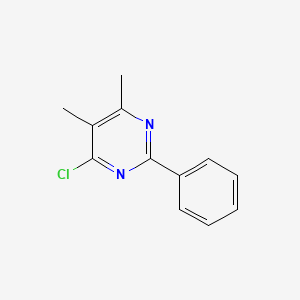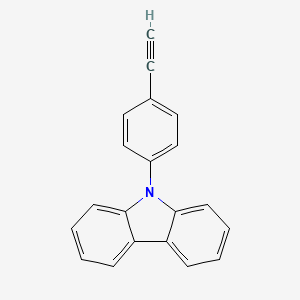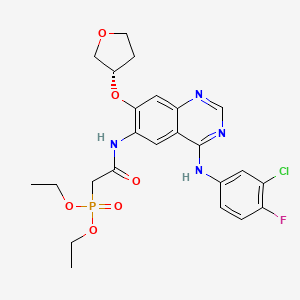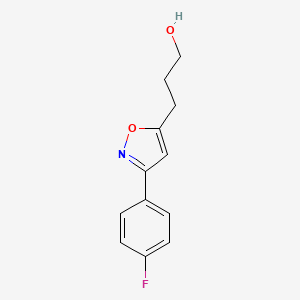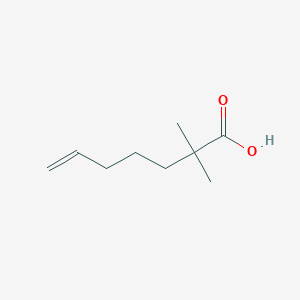
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine (4-TEMPM) is an organic compound belonging to the class of heterocyclic compounds. It is a member of the pyridin-2-yl-morpholine family, which is composed of a five-membered ring containing both nitrogen and oxygen atoms. 4-TEMPM has been used in a variety of scientific research applications due to its unique properties and structure.
Applications De Recherche Scientifique
Morpholine Isosteres in PI3K-AKT-mTOR Pathway Inhibition
Morpholine derivatives, including 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, are significant in inhibiting the PI3K and PIKK pathways. The morpholine oxygen in these compounds is crucial for forming key hydrogen bonding interactions and achieving selectivity over a broader kinome. This makes them valuable in the development of selective dual inhibitors of mTORC1 and mTORC2, which are important in cancer treatment and other diseases (Hobbs et al., 2019).
Synthesis of Biologically Active Compounds
Compounds like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which can be derived from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, are intermediates in synthesizing biologically active compounds. These compounds are essential in the design and synthesis of small molecule inhibitors used in anticancer research (Wang et al., 2016).
Synthesis of Potent Antimicrobials
The compound 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, related to 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, is useful in synthesizing potent antimicrobials, including arecoline derivatives and polygonapholine. Its synthesis is pivotal in antimicrobial drug development (Kumar et al., 2007).
Metabolism Studies of Pharmaceuticals
Morpholine derivatives, including 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, are vital in studying the metabolism of pharmaceuticals. By understanding their transformation and interaction in the body, researchers can develop more effective drugs with optimized pharmacokinetics (Varynskyi & Kaplaushenko, 2020).
Catalysis in Organic Synthesis
Morpholine derivatives serve as catalysts in organic synthesis, facilitating various chemical reactions. This is crucial in the efficient and eco-friendly synthesis of complex organic compounds (Reddy et al., 2016).
Antimicrobial Activities
These compounds are also studied for their antimicrobial activities, contributing to the development of new antibiotics and antifungal agents. Understanding their antimicrobial properties can lead to novel treatments for infections (Bayrak et al., 2009).
Propriétés
IUPAC Name |
trimethyl-[2-(2-morpholin-4-ylpyridin-3-yl)ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OSi/c1-18(2,3)12-6-13-5-4-7-15-14(13)16-8-10-17-11-9-16/h4-5,7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKINPFTYKOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592046 |
Source


|
| Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine | |
CAS RN |
499193-56-5 |
Source


|
| Record name | 4-[3-[2-(Trimethylsilyl)ethynyl]-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499193-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





